molecular formula C16H18N2O6 B1682087 Smcc CAS No. 64987-85-5

Smcc

Cat. No. B1682087
CAS RN: 64987-85-5
M. Wt: 334.32 g/mol
InChI Key: JJAHTWIKCUJRDK-UHFFFAOYSA-N
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Description

SMCC is a hetero-bifunctional crosslinker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . These groups allow covalent conjugation of amine- and sulfhydryl-containing molecules . SMCC is often used in bioconjugation to link proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .


Synthesis Analysis

SMCC is an amine-to-sulfhydryl crosslinker that contains NHS-ester and maleimide reactive groups at opposite ends of a medium-length cyclohexane-stabilized spacer arm .


Molecular Structure Analysis

SMCC contains two reactive groups at opposite ends: N-hydroxysuccinimide -ester and maleimide, reactive with amines and thiols respectively .


Chemical Reactions Analysis

NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .


Physical And Chemical Properties Analysis

SMCC has a chemical formula of C16H18N2O6 and a molar mass of 334.328 g·mol −1 . It appears as a white solid with a melting point of 175 °C .

Scientific Research Applications

1. Bioprocessing and Chromatography

Sequential multi-column chromatography (SMCC) is significantly utilized in bioprocessing. A study by Ng et al. (2014) demonstrates an integrated approach for designing SMCC to maximize productivity. The process involves developing and validating single-column and multi-column models, followed by productivity optimization. The study highlights the efficacy of SMCC in bioprocessing, particularly in maximizing the capture of human IgG, with a noted increase in optimum productivity compared to batch operations (Ng et al., 2014).

2. Microbial Culture Collections

The Subsurface Microbial Culture Collection (SMCC) plays a critical role in maintaining a culture collection of microorganisms from deep terrestrial subsurface environments. Balkwill (1998) describes the SMCC's function in distributing cultures and data, emphasizing its importance in subsurface science research (Balkwill, 1998).

3. Crisis Communication Research

The social-mediated crisis communication (SMCC) model is central to understanding public communication about crises. Studies by Liu et al. (2013) and Austin et al. (2012) apply the SMCC model to analyze how the source and form of crisis information influence public communication during crises. These findings are crucial for comprehending the dynamics of crisis communication in the era of social and traditional media (Liu, Jin, & Austin, 2013); (Austin, Liu, & Jin, 2012).

4. Pharmaceutical Applications

Silicified microcrystalline cellulose (SMCC) is compared with standard microcrystalline cellulose (MCC) in pharmaceutical applications. Tobyn et al. (1998) conducted a study involving various physicochemical techniques, concluding that there are no significant chemical or polymorphic differences between SMCC and standard MCC, which is vital for pharmaceutical formulation (Tobyn, McCarthy, Staniforth, & Edge, 1998).

5. Electrical Engineering Applications

The sliding mode current control (SMCC) applied to a single-phase three-level active rectifier is discussed in a study by Monteiro and Afonso (2022). This study presents SMCC as a robust method for managing power grid current in such rectifiers, demonstrating its effectiveness in various operational conditions and comparing it with other current controls (Monteiro & Afonso, 2022).

Safety And Hazards

SMCC is labeled with the signal word “Warning” and has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAHTWIKCUJRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215307
Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
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Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Smcc

CAS RN

64987-85-5
Record name Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate
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Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
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Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
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Record name Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester
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Record name (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate
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Record name SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

The drug-linker SMCC-MDC was prepared in the following reactions: (1) 3-mercaptopropanoic acid (MPr) was reacted with N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of DIEA, giving the MPr-SMCC at a yield of over 95%; Secondly, condensation of N-Me-L-Ala-MDC, which was prepared by deprotection of Fmoc-N-Me-Ala-MDC under a base piperidine in CH3CN, with MPr-SMCC under a coupling reagent EDC, giving the desired coupled product SMCC-MDC in 60-70% yield over two steps. Antibody Bat0206 (Abu) was diluted to 2.5 mg/mL in solution A (50 mM potassium phosphate, 50 mM NaCl, and 2 mM EDTA, pH 6.5). SMCC-MDC was added to give a ratio of SMCC-MDC to antibody of 7:1 mole equivalent. Then DMA was added to 15% (v/v) to the reaction and reaction was mixed by stirring for 4 h at ambient temperature. D-Lmcc-Bat0206 conjugate was purified from excess unreacted or hydrolyzed reagent and excess SMCC-MDC using a G25 gel filtration column equilibrated in pH 7.4 phosphate buffer (aqueous). The conjugate was then dialyzed overnight into pH 7.4 phosphate buffer (aqueous) and then filtered through a 0.22 μm filter for final storage. The number of SMCC-MDC molecule per Abu molecule in the final conjugate was measured by determining absorbance of the conjugate at 252 and 280 nm and using known extinction coefficients for SMCC-MDC and antibody at these two wavelengths. A ratio of maytansinoid compound to antibody of 3.5:1.0 was normally obtained.
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Synthesis routes and methods II

Procedure details

The drug-linker SMCC-MDC was prepared in the following reactions: (1) 3-mercaptopropanoic acid (MPr) was reacted with N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of N,N-diisopropylethylamine (DIEA), giving the MPr-SMCC at a yield of over 95%; (2) condensation of N-Me-L-Ala-MDC, which was prepared by deprotection of Fmoc-N-Me-Ala-MDC under a base piperidine in CH3CN, with MPr-SMCC in the presence of a coupling reagent EDC, giving the desired coupled product SMCC-MDC in 60-70% yield over two steps. Anti-EGFR antibody Anti-EGFR antibody was diluted to 2.5 mg/mL in solution A (50 mM potassium phosphate, 50 mM NaCl, and 2 mM EDTA, pH 6.5). SMCC-MDC was added to give a ratio of SMCC-MDC to antibody of 7:1 mole equivalent. Then dimethylacetamide (DMA) was added to 15% (v/v) to the reaction and reaction was mixed by stirring for 4 h at ambient temperature. D-Lmcc-Anti-EGFR antibody conjugate was purified from excess unreacted or hydrolyzed reagent and excess SMCC-MDC using a G25 gel filtration column equilibrated in pH 7.4 phosphate buffer (aqueous). The conjugate was then dialyzed overnight into pH 7.4 phosphate buffer (aqueous) and filtered through a 0.22 μm filter for final storage. The number of SMCC-MDC molecule per antibody molecule in the final conjugate was measured by determining absorbance of the conjugate at 252 and 280 nm and using known extinction coefficients for SMCC-MDC and antibody at these two wavelengths. A ratio of maytansinoid compound to antibody of 3.5:1.0 was normally obtained.
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Synthesis routes and methods III

Procedure details

The conjugates of the present invention can also be prepared by in situ process according to the following procedures. Antibodies (21 clones) were conjugated to DM1 using the sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC) linker Stock solutions of DM1 and sulfo-SMCC heterobifunctional linker were prepared in DMA. Sulfo-SMCC and DM1 thiol were mixed together to react for 10 minutes at 25° C. in DMA containing 40% v/v of aqueous 50 mM succinate buffer, 2 mM EDTA, pH 5.0, at the ratio of DM1 to linker of 1.3:1 mole equivalent and a final concentration of DM1 of 1.95 mM. The antibody was then reacted with an aliquot of the reaction to give a mole equivalent ratio of SMCC to Ab of around 6.5:1 under final conjugation conditions of 2.5 mg/mL of Ab in 50 mM EPPS, pH 8.0 and 10% DMA (v/v). After approximately 18 hours at 25° C., the conjugation reaction mixture was purified using a SEPHADEX™ G25 column equilibrated with 10 mM succinate, 250 mM glycine, 0.5% sucrose, 0.01% Tween 20, pH 5.5.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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